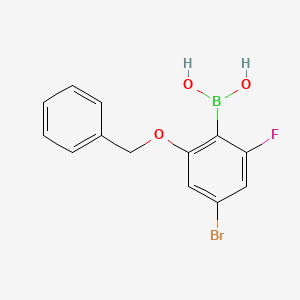

Acide (2-(benzyloxy)-4-bromo-6-fluorophényl)boronique

Vue d'ensemble

Description

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of multiple functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

Applications De Recherche Scientifique

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.

Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound’s benzylic position is known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.

Result of Action

The compound’s ability to participate in suzuki-miyaura cross-coupling reactions suggests that it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide. For example, the reaction of (2-(Benzyloxy)-4-bromo-6-fluorophenyl) bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired boronic acid. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic acid.

Oxidizing Agents: Hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed via nucleophilic substitution of the bromo or fluoro groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group.

(2-(Benzyloxy)-5-fluorophenyl)boronic Acid: Similar structure but lacks the bromo substituent.

(2-(Benzyloxy)-4-chloro-6-fluorophenyl)boronic Acid: Similar structure but with a chloro substituent instead of bromo.

Uniqueness

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is unique due to the combination of benzyloxy, bromo, and fluoro substituents on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a boronic acid functional group attached to a phenyl ring substituted with a benzyloxy group, bromine, and fluorine. The general structure can be represented as follows:

Synthesis methods typically involve the coupling of arylboronic acids with various electrophiles, including aryl halides and alcohols. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, enabling their use in biological assays .

Anticancer Properties

Research indicates that (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid exhibits notable anticancer activity. It has been shown to inhibit the activity of Heat Shock Protein 90 (HSP90), which is crucial for the stability and function of many oncoproteins. Inhibition of HSP90 leads to the degradation of these proteins, thereby inducing apoptosis in cancer cells .

Table 1: Inhibitory Activity Against HSP90

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid | 0.5 | |

| Other HSP90 inhibitors | 0.3 - 1.0 | Various |

Enzyme Inhibition

This compound also acts as an inhibitor of various enzymes, including serine β-lactamases, which are responsible for antibiotic resistance in bacteria. It has demonstrated significant potency in restoring susceptibility to β-lactam antibiotics in resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa when used in combination therapies .

Table 2: Potency Against β-Lactamase Enzymes

The mechanism by which (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid exerts its biological effects primarily involves the inhibition of target proteins through reversible covalent bonding with serine residues in the active sites of enzymes. Molecular docking studies suggest that this compound binds effectively to the active sites of both HSP90 and β-lactamases .

Case Studies

- HSP90 Inhibition : A study demonstrated that treatment with (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid resulted in a marked decrease in tumor cell viability across various cancer cell lines, including breast and prostate cancer models. The study highlighted its potential as a therapeutic agent when combined with traditional chemotherapy .

- Antibiotic Resistance : In vitro studies indicated that this boronic acid derivative significantly reduced the minimum inhibitory concentration (MIC) of biapenem against resistant bacterial strains, showcasing its role as a β-lactamase inhibitor and its potential application in treating infections caused by resistant pathogens .

Propriétés

IUPAC Name |

(4-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLVPXMDOXTRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659352 | |

| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264175-59-8 | |

| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.